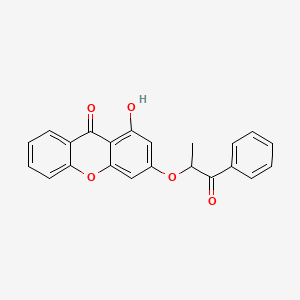

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)oxyxanthen-9-one |

InChI |

InChI=1S/C22H16O5/c1-13(21(24)14-7-3-2-4-8-14)26-15-11-17(23)20-19(12-15)27-18-10-6-5-9-16(18)22(20)25/h2-13,23H,1H3 |

InChI Key |

VYCRPVANARMKGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

A common approach involves the cyclization of 2,4,6-trihydroxybenzophenone derivatives. For example, (2-fluorophenyl)(2,4,6-trihydroxyphenyl)methanone undergoes intramolecular cyclization under acidic conditions to yield the xanthone framework. Key steps include:

-

Reagents : Anhydrous acetone, potassium carbonate (K₂CO₃), and controlled heating under reflux.

-

Mechanism : Base-mediated deprotonation of phenolic hydroxyl groups facilitates nucleophilic attack on the carbonyl carbon, followed by dehydration to form the fused tricyclic system.

-

Yield : Reported yields for analogous reactions range from 45–60%, with purity dependent on recrystallization solvents (e.g., methanol/dichloromethane mixtures).

Oxidative Coupling

Alternative routes employ selenium dioxide (SeO₂) as an oxidizing agent to construct the xanthone core from isoquinoline precursors. For instance, 8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile reacts with SeO₂ in xylene at 100°C, inducing oxidative ring expansion.

-

Conditions : 12-hour reflux in xylene, followed by dichloromethane extraction and column chromatography.

-

Challenges : Over-oxidation may occur, necessitating precise stoichiometric control of SeO₂.

Functionalization at Position 3

Introducing the 1-oxo-1-phenylpropan-2-yloxy moiety at position 3 requires regioselective etherification or nucleophilic substitution.

Williamson Ether Synthesis

A two-step protocol is effective:

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior regiocontrol:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 1-phenyl-2-propanol.

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12-hour reaction time.

Hydroxyl Group Introduction at Position 1

The C-1 hydroxyl group is often introduced via demethylation of a methoxy precursor or direct oxidation.

Demethylation Using Boron Tribromide

Direct Oxidation

In cases where a methyl group is present, SeO₂ in dioxane/water (9:1) at 80°C for 6 hours oxidizes methyl to hydroxyl.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity achieved using C18 columns and acetonitrile/water gradients.

-

Melting Point : 218–220°C (decomposition observed above 225°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Ether | 55–65 | >95 | Scalability | Di-alkylation side products |

| Mitsunobu Reaction | 70–75 | >98 | Regioselectivity | High reagent cost |

| SeO₂ Oxidation | 60–70 | 90–95 | Direct functionalization | Over-oxidation risks |

Industrial-Scale Considerations

Chemical Reactions Analysis

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenylpropanoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of xanthone derivatives, including 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that xanthone derivatives can induce apoptosis in human cancer cells through the modulation of signaling pathways related to cell survival and death .

Case Study:

A recent investigation reported that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, showcasing its potential as a therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant capacity of xanthones is well-documented, with studies showing that they can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage, which is linked to various diseases, including neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

Fluorescent Materials

Due to its unique structural features, this compound has been explored for use in fluorescent materials. The compound exhibits solid-state fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:

Research has shown that incorporating this xanthone derivative into polymer matrices enhances the fluorescence efficiency of the resulting materials. This characteristic is attributed to the twisted molecular conformation that facilitates effective light emission under UV excitation .

Mechanism of Action

The mechanism of action of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, or inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound was compared to 16 structurally related xanthones (Table 1). Key structural variations include substituent length, branching, and functional groups.

Table 1: Structural and Physicochemical Properties of Selected Xanthone Derivatives

Key Observations :

- Substituent Complexity: The target compound’s branched phenylpropanoyloxy group contrasts with linear alkoxy (e.g., 2p) or alkenoxy (e.g., 2h) chains.

- Yield : The target compound’s high yield (96%) surpasses derivatives like 2p (45%), likely due to optimized reaction conditions for bulky substituents .

- Melting Points : Melting points correlate with molecular symmetry and crystallinity. The target compound’s lower melting point (106–108°C vs. 130–131°C for 2p) suggests reduced crystal lattice stability due to its asymmetric substituent .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :

- However, analogs with similar 3-O-substituents exhibit significant activity: 1-Hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one: IC₅₀ = 2.403 ± 0.002 μM (AChE), 31.221 ± 0.002 μM (BuChE), indicating high AChE selectivity . Mannich base derivatives: 2-((Diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one showed IC₅₀ = 2.61 ± 0.13 μM (AChE) and 0.51 ± 0.01 μM (BuChE), suggesting dual inhibition .

Antioxidant Activity :

- Xanthones with electron-donating groups (e.g., hydroxyl, methoxy) exhibit stronger radical scavenging. The target compound’s hydroxyl group at position 1 may confer moderate antioxidant activity, though less potent than dihydroxy derivatives (e.g., 1,3-dihydroxyxanthones with IC₅₀ ~2.66 μM) .

Structural-Activity Relationships (SAR) :

Biological Activity

1-Hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one, a compound belonging to the xanthone class, has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a xanthone backbone with a hydroxy group at position 1 and an ether linkage at position 3. The presence of the phenylpropan-2-yl group enhances its lipophilicity, potentially influencing its biological interactions.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of xanthones, including this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Key Findings:

- In vitro assays indicated that xanthones exhibit significant scavenging activity against DPPH radicals, suggesting their potential as natural antioxidants .

Anticancer Properties

Research has shown that xanthones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study:

A study on the effects of related xanthones on breast cancer cell lines revealed that these compounds inhibit cell proliferation and induce apoptosis via mitochondrial pathways . While specific data on this compound is limited, its structural similarity to other bioactive xanthones suggests potential anticancer activity.

Anti-inflammatory Effects

Xanthones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Evidence:

In a model of induced inflammation, compounds with similar structures to this compound were shown to reduce levels of TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups in the structure can donate hydrogen atoms to free radicals.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.

- Gene Regulation: Xanthones are known to interact with various signaling pathways that regulate gene expression related to cell survival and apoptosis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.